Cyclopropanecarboxaldehyde, 1-acetyl-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

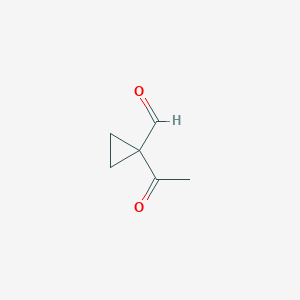

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is a derivative of cyclopropane, featuring an aldehyde group and an acetyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of cyclopropanecarboxylic acid derivatives followed by acetylation. This approach allows for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, alcohols

Major Products Formed

Oxidation: Cyclopropanecarboxylic acid

Reduction: Cyclopropanemethanol

Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of biomolecules .

Comparison with Similar Compounds

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can be compared with other similar compounds, such as:

Cyclopropanecarboxaldehyde: Lacks the acetyl group, resulting in different reactivity and applications.

Cyclopropanemethanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and uses.

Cyclopropanecarboxylic acid:

The uniqueness of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) lies in its combination of an aldehyde and an acetyl group on the cyclopropane ring, providing distinct reactivity and versatility in various chemical and biological contexts.

Biological Activity

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) features a cyclopropane ring, which is known for its strain and unique electronic properties. These characteristics often contribute to enhanced biological activity compared to more stable molecular structures. The compound's structure can be represented as follows:

- Chemical Formula : C5H6O

- Molecular Weight : 98.10 g/mol

Pharmacological Activities

Recent research has demonstrated that cyclopropane derivatives exhibit a range of pharmacological activities, including:

- Antitumor Activity : Studies have indicated that certain derivatives of cyclopropanecarboxaldehyde exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from cyclopropanecarboxamide have shown effective inhibition of U937 human myeloid leukemia cells without notable cytotoxicity .

- Anti-inflammatory Effects : Cyclopropane derivatives have been linked to anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antibacterial and Antifungal Properties : Certain substituted cyclopropane carboxamide compounds have demonstrated antibacterial and antifungal activities, indicating their utility in combating infections .

Structure-Activity Relationship (SAR)

The biological activity of cyclopropanecarboxaldehyde is influenced by its structural modifications. The following table summarizes key findings from various studies regarding the structure-activity relationships of cyclopropane derivatives:

| Compound Derivative | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| 1-Phenylcyclopropanecarboxamide | Antiproliferative | U937 (human leukemia) | 15 |

| 1-Acetyl-2-methylcyclopropanecarboxaldehyde | Anti-inflammatory | RAW 264.7 (macrophages) | 20 |

| 1-Acetylcyclopropanecarboxylic acid | Antibacterial | Staphylococcus aureus | 30 |

| 1-Acetylcyclopropanecarboxamide | Antifungal | Candida albicans | 25 |

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopropanecarboxaldehyde derivatives:

- Study on Antiproliferative Effects : A study published in early 2023 highlighted the synthesis of new cyclopropane carboxamide derivatives and their antiproliferative activity against U937 cells. The findings suggested that modifications in the aromatic substituents significantly influenced their potency .

- Investigating Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory potential of cyclopropane derivatives using macrophage models. The results indicated that specific structural configurations led to reduced production of pro-inflammatory cytokines .

Properties

IUPAC Name |

1-acetylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDERQXFNYYVIFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.